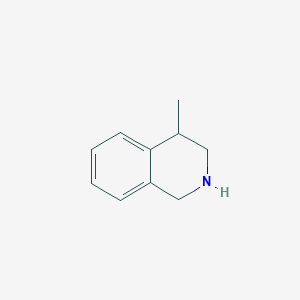

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Propiedades

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPIAJYKZMIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548079 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-71-9 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Data Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

4-Methyl-1,2,3,4-tetrahydroisoquinoline possesses a tetrahydroisoquinoline core with a methyl group substituted at the 4-position. The numbering of the heterocyclic ring system is crucial for the assignment of spectral signals.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. The expected ¹H NMR spectral data for this compound in a deuterated solvent (e.g., CDCl₃) is summarized below.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.1-7.3 | m | - | 4H | Aromatic-H |

| ~ 4.0 | s | - | 2H | H-1 |

| ~ 3.0-3.2 | m | - | 1H | H-3 (axial) |

| ~ 2.7-2.9 | m | - | 1H | H-3 (equatorial) |

| ~ 2.5 | m | - | 1H | H-4 |

| ~ 1.8 | s (br) | - | 1H | N-H |

| ~ 1.2 | d | ~ 7.0 | 3H | 4-CH₃ |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The expected ¹³C NMR spectral data is presented below.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135-140 | C-4a, C-8a |

| ~ 125-130 | Aromatic-C |

| ~ 50 | C-1 |

| ~ 45 | C-3 |

| ~ 35 | C-4 |

| ~ 20 | 4-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2800-3000 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1450 | Medium | C=C aromatic ring stretch |

| ~ 1470 | Medium | C-H bend (CH₃) |

| ~ 740-780 | Strong | Aromatic C-H bend (o-disub.) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 132 | High | [M - CH₃]⁺ (Loss of methyl radical) |

| 118 | Moderate | [M - C₂H₅]⁺ (Retro-Diels-Alder fragment) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.[3][4]

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Sample Preparation (Solid as KBr pellet): If the sample is a solid salt (e.g., hydrochloride), grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample holder in the beam path of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6][7] A background spectrum of air (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[8][9]

-

Ionization: Utilize Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns, or Electrospray Ionization (ESI) for LC-MS, which is a softer ionization technique that often preserves the molecular ion.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Pharmacokinetics and Metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-depth Technical Guide

Disclaimer: No direct studies on the pharmacokinetics and metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) are publicly available. This guide utilizes data from its close structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), as a surrogate to provide insights into its potential metabolic fate and analytical considerations. All data presented herein pertains to 1-MeTIQ and should be interpreted with the understanding that it is an estimation for 4-Me-THIQ.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the brain of rodents and humans.[1] It is a derivative of the larger family of tetrahydroisoquinolines, which are of significant interest in neuroscience and drug development due to their diverse biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential and safety profiles. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of 1-MeTIQ, serving as a foundational resource for researchers and drug development professionals investigating related compounds such as 4-Me-THIQ.

Pharmacokinetics and Distribution

While specific pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution for 1-MeTIQ are not extensively reported in the available literature, studies on its tissue distribution provide valuable insights.

Following administration in rats, 1-MeTIQ has been shown to readily cross the blood-brain barrier. The concentration of radiolabeled 1-MeTIQ in the brain was found to be approximately 4.5-fold higher than in the blood four hours after dosing, with over 90% of the radioactivity in the brain corresponding to the unchanged parent compound.[2] This indicates significant brain penetration and accumulation. Endogenous levels of 1-MeTIQ have been detected in the substantia nigra and striatum of rats, with higher concentrations observed in the substantia nigra.[1]

Metabolism

The in vivo metabolism of 1-MeTIQ has been investigated in rats. Following oral administration, a significant portion of the compound is excreted unchanged. The primary metabolic transformations involve hydroxylation and N-methylation.

Identified Metabolites

The major metabolites of 1-MeTIQ identified in the urine of rats are summarized in the table below.

| Metabolite | Chemical Name | Percentage of Administered Dose Excreted in Urine (24h) |

| Unchanged | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 72% |

| 4-Hydroxy-1MeTIQ | 4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 8.7% |

| 2-Methyl-1MeTIQ | N-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | 0.7% |

| 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-3,4-dihydroisoquinoline | 1.0% |

Data sourced from a study in rats following a 50 mg/kg oral dose of 14C-labeled 1-MeTIQ.[2]

Metabolic Pathways

The metabolic fate of 1-MeTIQ primarily involves Phase I reactions. The major pathway is hydroxylation at the 4-position of the tetrahydroisoquinoline ring. Minor pathways include N-methylation and dehydrogenation.

Metabolic pathways of 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

In Vivo Metabolism Study in Rats

Animal Model: Male Wistar rats.[2]

Drug Administration: A single oral dose of 50 mg/kg of 14C-labeled 1-MeTIQ was administered.[2]

Sample Collection: Urine was collected for 24 hours post-administration.[2]

Analytical Method:

-

Sample Preparation: Urine samples were likely subjected to extraction procedures to isolate the parent compound and its metabolites.

-

Analysis: The extracts were analyzed using techniques such as thin-layer chromatography (TLC) and liquid scintillation counting to identify and quantify the radiolabeled compounds.[2]

Workflow for the in vivo metabolism study of 1-MeTIQ in rats.

Analytical Method for Quantification in Biological Samples

A sensitive and specific method for the analysis of 1-MeTIQ in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed.[1][3]

Sample Preparation:

-

Homogenization of tissue samples (e.g., brain) in a suitable buffer.[3]

-

A combination of solvent and solid-phase extraction (SPE) is used to isolate the analyte from the biological matrix.[1][3]

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Mass Spectrometry:

Method Performance:

-

Lower Limit of Detection (LLOD): 0.01 ng/mL for 1-MeTIQ.[1][3]

-

Recovery: >94.1% in rat brain and liver homogenates.[3]

Workflow for the LC-MS/MS analysis of 1-MeTIQ.

Conclusion

This technical guide summarizes the available data on the pharmacokinetics and metabolism of 1-Methyl-1,2,3,4-tetrahydroisoquinoline as a surrogate for this compound. The compound is readily absorbed, extensively distributed to the brain, and primarily eliminated unchanged in the urine. The main metabolic pathway is hydroxylation. The detailed experimental protocols and analytical methods provided herein offer a valuable resource for researchers in the field of neuropharmacology and drug development. Further studies are warranted to elucidate the specific pharmacokinetic parameters of 1-MeTIQ and to directly investigate the ADME properties of 4-Me-THIQ.

References

An In-depth Technical Guide to the Neuroprotective Mechanism of Action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), and more specifically its isomer 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its multifaceted role in mitigating neuronal damage. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved. The evidence points to a multi-target mechanism, including the inhibition of monoamine oxidase, antioxidant effects through free radical scavenging, and antagonism of the glutamatergic system.

Core Neuroprotective Mechanisms

The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) are attributed to several key mechanisms that collectively contribute to its ability to protect neurons from various insults.

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition is a crucial aspect of its neuroprotective action. By inhibiting MAO, 1MeTIQ reduces the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][3] This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant-like effects and may contribute to its neuroprotective profile.[1][3] Furthermore, the inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it prevents the conversion of neurotoxins like MPTP to its active toxic metabolite, MPP+.

Antioxidant and Free Radical Scavenging Activity

Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative diseases. 1MeTIQ has been shown to possess free radical scavenging properties.[4] This antioxidant activity helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA. By mitigating oxidative stress, 1MeTIQ helps to preserve neuronal integrity and function.

Antagonism of the Glutamatergic System

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate, is a common pathway of neuronal death in many neurological disorders. Evidence suggests that 1MeTIQ can modulate the glutamatergic system. While the precise nature of this interaction is still under investigation, it is believed to involve the antagonism of NMDA receptors, which would reduce excessive calcium influx and subsequent downstream apoptotic cascades.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Inhibition Value (Ki) | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-A | Not Reported in Searched Literature | [1] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | Not Reported in Searched Literature | [1] |

Note: While 1MeTIQ is consistently reported as a reversible inhibitor of both MAO-A and MAO-B, specific Ki values were not available in the searched literature.

Table 2: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | DPPH Radical Scavenging | Not Reported in Searched Literature | [4] |

Note: The free radical scavenging properties of 1MeTIQ are documented, but specific IC50 values from DPPH or similar assays were not found in the searched literature.

Table 3: Neuroprotection Against Specific Toxins

| Toxin | Cell Type | Assay | 1MeTIQ Concentration | % Neuroprotection | Reference |

| MPP+ | SH-SY5Y | LDH Release | Not Reported | Not Quantified | [5] |

| Rotenone | Primary Neurons | Caspase-3 Activity | Not Reported | Not Quantified | [6] |

| 6-OHDA | Not Specified | Not Specified | Not Reported | Not Quantified | [4] |

Note: Qualitative evidence of neuroprotection against these toxins exists, but specific quantitative data with concentrations and percentage of protection were not available in the searched literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.

References

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pesticide rotenone induces caspase-3-mediated apoptosis in ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a reversed-phase HPLC method suitable for the quantification of this compound. The described method is based on established analytical procedures for structurally related tetrahydroisoquinoline compounds and provides a robust starting point for method development and validation.

Experimental Protocol: HPLC

Objective: To determine the concentration of this compound in a given sample.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

0.45 µm membrane filters

Equipment:

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH of the buffer to 3.0 with phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas using sonication.

-

The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. A typical starting gradient is 80:20 (v/v) buffer to acetonitrile.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: UV at 270 nm

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and determine the peak area for this compound.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

-

Data Presentation: HPLC Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound. Note: This data is illustrative and should be determined experimentally during method validation.

| Parameter | Result |

| Linearity | |

| Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | |

| 80% Concentration | 99.5% |

| 100% Concentration | 100.2% |

| 120% Concentration | 99.8% |

| Precision (RSD%) | |

| Intraday (n=6) | < 1.5% |

| Interday (n=6) | < 2.0% |

Workflow Diagram: HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a protocol for the qualitative and quantitative analysis of this compound by GC-MS following derivatization. Derivatization is often necessary for polar compounds containing active hydrogens to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound in a sample.

Materials:

-

This compound reference standard

-

(–)-(1R)-Menthyl chloroformate (derivatizing agent)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Internal standard (e.g., deuterated analog or a structurally similar compound)

Equipment:

-

GC-MS system with an electron ionization (EI) source

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of this compound and the internal standard in dichloromethane.

-

Prepare calibration standards by spiking appropriate amounts of the analyte and a fixed amount of the internal standard into a suitable matrix or solvent.

-

For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte from the matrix. The final extract should be in a volatile organic solvent like dichloromethane.

-

-

Derivatization:

-

To 100 µL of the standard or sample solution in a vial, add 10 µL of triethylamine.

-

Add 20 µL of a 1% solution of (–)-(1R)-menthyl chloroformate in dichloromethane.

-

Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

Analysis:

-

Inject the derivatized standards and samples.

-

Identify the derivative of this compound based on its retention time and mass spectrum.

-

For quantification, use selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard to construct a calibration curve of response ratio versus concentration.

-

Data Presentation: GC-MS Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for a GC-MS method for the quantification of derivatized this compound. Note: This data is illustrative and should be determined experimentally during method validation.

| Parameter | Result |

| Linearity | |

| Range | 10 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Accuracy (Recovery) | |

| Low QC | 98.2% |

| Medium QC | 101.5% |

| High QC | 99.1% |

| Precision (RSD%) | |

| Intraday (n=6) | < 5% |

| Interday (n=6) | < 7% |

Workflow Diagram: GC-MS Analysis

Application Notes and Protocols: 4-Methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] Current therapeutic strategies primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective agents that can slow or halt the disease progression.[3][4] 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), are endogenous compounds found in the human brain that have garnered interest for their potential neuroprotective properties.[5][6] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 4-Me-THIQ in established in vitro and in vivo models of Parkinson's disease.

Mechanism of Action

The precise neuroprotective mechanism of 4-Me-THIQ is an active area of research. Evidence from studies on the closely related compound 1-MeTIQ suggests a multi-faceted mode of action that includes the attenuation of oxidative stress, inhibition of apoptosis, and potential modulation of key cell survival signaling pathways.[7] One of the primary mechanisms of neurotoxicity in Parkinson's disease models like those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or its active metabolite 1-methyl-4-phenylpyridinium (MPP+) is the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to apoptotic cell death.[8][9][10][11][12] It is hypothesized that 4-Me-THIQ may exert its protective effects by scavenging free radicals and activating pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[13][14][15][16]

Data Presentation

The following tables summarize quantitative data from studies on 1-MeTIQ derivatives in a mouse model of MPTP-induced Parkinson's disease. This data provides a strong rationale for investigating 4-Me-THIQ in similar models.

Table 1: Effect of 1-MeTIQ Derivatives on MPTP-Induced Bradykinesia in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time to Turn (Pole Test, seconds) |

| Control | - | 10.2 ± 0.8 |

| MPTP | 30 x 4 | 25.6 ± 2.1 |

| 1-MeTIQ + MPTP | 50 | 15.3 ± 1.5# |

| 1-Me-N-propyl-TIQ + MPTP | 50 | 14.8 ± 1.2# |

| 1-Me-N-propargyl-TIQ + MPTP | 50 | 12.1 ± 1.0# |

| 1-Me-N-butynyl-TIQ + MPTP | 50 | 13.5 ± 1.1# |

| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5] |

Table 2: Effect of 1-MeTIQ Derivatives on Striatal Dopamine Levels in MPTP-Treated Mice

| Treatment Group | Striatal Dopamine (ng/mg tissue) |

| Control | 12.5 ± 1.1 |

| MPTP | 3.2 ± 0.5 |

| 1-MeTIQ + MPTP | 5.8 ± 0.7 |

| 1-Me-N-propyl-TIQ + MPTP | 6.1 ± 0.8 |

| 1-Me-N-propargyl-TIQ + MPTP | 10.9 ± 1.2# |

| 1-Me-N-butynyl-TIQ + MPTP | 7.3 ± 0.9 |

| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5] |

Table 3: Effect of 1-MeTIQ Derivatives on Dopamine Transporter (DAT) Expression in the Striatum of MPTP-Treated Mice

| Treatment Group | DAT Expression (% of Control) |

| Control | 100 |

| MPTP | 45.2 ± 5.1 |

| 1-MeTIQ + MPTP | 55.3 ± 6.2 |

| 1-Me-N-propyl-TIQ + MPTP | 58.1 ± 5.9 |

| 1-Me-N-propargyl-TIQ + MPTP | 88.9 ± 7.3# |

| 1-Me-N-butynyl-TIQ + MPTP | 85.4 ± 6.8# |

| p < 0.01 vs. Control; #p < 0.01 vs. MPTP. Data adapted from a study on 1-MeTIQ derivatives.[5][17] |

Experimental Protocols

In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its dopaminergic characteristics. MPP+, the active metabolite of MPTP, is a potent neurotoxin that selectively destroys dopaminergic neurons.

Protocol 1: Cell Culture and MPP+ Treatment

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for approximately 70-80% confluency at the time of treatment.

-

4-Me-THIQ Pre-treatment: The day after seeding, replace the medium with fresh medium containing the desired concentrations of 4-Me-THIQ. Incubate for a predetermined time (e.g., 2 hours).

-

MPP+ Intoxication: Following pre-treatment, add MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 1 mM) and incubate for 24 hours.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][8]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Incubation: After the 24-hour MPP+ treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17]

-

Staining: After the desired treatment period, remove the culture medium and wash the cells once with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR and Apoptosis Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.[9]

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model: MPTP-Induced Parkinsonism in Mice

The MPTP mouse model is a widely used in vivo model that recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons and motor deficits.

Protocol 5: MPTP Administration and Behavioral Testing

-

Animal Housing: House C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

MPTP Administration: Acclimate the mice for at least one week before the experiment. Administer MPTP hydrochloride (e.g., 30 mg/kg, i.p.) once daily for five consecutive days.

-

4-Me-THIQ Treatment: Administer 4-Me-THIQ at the desired dose (e.g., 50 mg/kg, i.p.) 30 minutes before each MPTP injection.

-

Behavioral Assessment (Pole Test): Seven days after the last MPTP injection, assess motor coordination and bradykinesia using the pole test. Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter). Record the time it takes for the mouse to turn around and descend the pole.

Visualizations

Caption: Experimental workflow for in vitro evaluation of 4-Me-THIQ.

Caption: Proposed signaling pathways involved in 4-Me-THIQ neuroprotection.

Caption: Logical flow of 4-Me-THIQ's neuroprotective effects.

References

- 1. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase Inhibitors Attenuate 1-Methyl-4-Phenylpyridinium Toxicity in Primary Cultures of Mesencephalic Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase-3 activation in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NADPH oxidase mediates oxidative stress in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The neuroprotective effect of Rho-kinase Inhibition in 1-methyl-4-phenylpyridinium (MPP+)-induced cellular model of neu… [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Neuroprotective Effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ)

Introduction

Tetrahydroisoquinoline derivatives are a class of compounds that have garnered significant interest for their potential neuroprotective activities. Notably, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) has been shown to exhibit protective effects in various in vitro and in vivo models of neurodegeneration, particularly those relevant to Parkinson's disease. These effects are attributed to its antioxidant properties, ability to scavenge free radicals, and its capacity to inhibit glutamate-induced excitotoxicity. This document provides a detailed experimental framework to investigate whether 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) possesses similar neuroprotective capabilities.

The protocols outlined below describe a tiered approach, beginning with in vitro screening to assess cytotoxicity and neuroprotection in a human neuroblastoma cell line, followed by in vivo studies in a mouse model of Parkinson's disease to evaluate its efficacy in a more complex biological system.

In Vitro Experimental Protocols

Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a widely used model in neurotoxicity and neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, exhibiting characteristics of dopaminergic neurons, which are particularly relevant for studying Parkinson's disease.

Protocol 1: SH-SY5Y Cell Culture and Differentiation

-

Cell Culture: Culture SH-SY5Y cells in a T-75 flask containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with 1X PBS, and detach the cells using 0.25% trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and plate for experiments or continued culture.

-

Differentiation: For differentiation, seed SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 6-well plate. After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (ATRA). Continue incubation for 5-7 days, replacing the medium with fresh differentiation medium every 2-3 days.

In Vitro Neurotoxicity and Neuroprotection Assays

To assess the neuroprotective effects of 4-Me-THIQ, a neurotoxic insult is first established in the SH-SY5Y cell line. A common neurotoxin used to model Parkinson's disease in vitro is 6-hydroxydopamine (6-OHDA).

Protocol 2: MTT Assay for Cell Viability and Neuroprotection

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Neuroprotection: Pre-treat the cells with various concentrations of 4-Me-THIQ (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Toxicity Induction: After pre-treatment, add 6-OHDA to a final concentration of 100 µM to the wells (except for the vehicle control group) and incubate for another 24 hours.

-

-

MTT Assay:

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 2, steps 1 and 2).

-

LDH Assay:

-

After the 24-hour incubation with 6-OHDA, carefully collect 50 µL of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the control group (cells treated with lysis buffer represent 100% cytotoxicity).

Protocol 4: Western Blot Analysis for Apoptotic Markers

Western blotting can be used to assess the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic).

-

Protein Extraction:

-

Seed and treat differentiated SH-SY5Y cells in 6-well plates as described in Protocol 2.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Data Presentation: In Vitro Studies

Table 1: Effect of 4-Me-THIQ on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max) (LDH Assay) |

| Vehicle Control | - | 100 ± 5.2 | 0 ± 2.1 |

| 6-OHDA | 100 | 45 ± 4.8 | 58 ± 5.5 |

| 4-Me-THIQ + 6-OHDA | 1 | 52 ± 5.1 | 50 ± 4.9 |

| 4-Me-THIQ + 6-OHDA | 10 | 68 ± 6.3 | 35 ± 4.2 |

| 4-Me-THIQ + 6-OHDA | 50 | 85 ± 7.1 | 18 ± 3.6 |

| 4-Me-THIQ + 6-OHDA | 100 | 92 ± 6.8 | 10 ± 2.9 |

Data are presented as mean ± SEM from three independent experiments.

Table 2: Effect of 4-Me-THIQ on Apoptotic Markers in 6-OHDA-Treated SH-SY5Y Cells

| Treatment Group | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 6-OHDA | 3.5 ± 0.4 | 4.2 ± 0.5 |

| 4-Me-THIQ (50 µM) + 6-OHDA | 1.8 ± 0.3 | 2.1 ± 0.4 |

Data are presented as mean ± SEM from three independent experiments, normalized to the vehicle control.

In Vivo Experimental Protocol

MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.

Protocol 5: MPTP-Induced Neurodegeneration and 4-Me-THIQ Treatment

-

Animals: Use male C57BL/6 mice (8-10 weeks old). House the animals under standard laboratory conditions with ad libitum access to food and water. All animal procedures should be approved by the institutional animal care and use committee.

-

Experimental Groups:

-

Group 1: Vehicle control (saline)

-

Group 2: MPTP (30 mg/kg, intraperitoneal injection)

-

Group 3: 4-Me-THIQ (50 mg/kg, intraperitoneal injection) + MPTP

-

Group 4: 4-Me-THIQ (50 mg/kg, intraperitoneal injection) alone

-

-

Treatment Schedule:

-

Administer 4-Me-THIQ or saline once daily for 7 consecutive days.

-

From day 3 to day 7, administer MPTP or saline 30 minutes after the 4-Me-THIQ/saline injection.

-

-

Tissue Collection: One week after the final MPTP injection, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemistry or dissect the striatum for neurochemical analysis.

In Vivo Outcome Measures

Protocol 6: Immunohistochemistry for Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.

-

Tissue Processing: Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains on a cryostat at a thickness of 30 µm.

-

Staining:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate the sections with a primary antibody against TH overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).

-

-

Image Analysis: Capture images of the substantia nigra and striatum. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods and measure the optical density of TH-positive fibers in the striatum.

Protocol 7: HPLC Analysis of Striatal Dopamine and Metabolites

High-performance liquid chromatography (HPLC) with electrochemical detection can be used to quantify the levels of dopamine and its metabolites, DOPAC and HVA, in the striatum.[1][2][3][4][5]

-

Sample Preparation: Dissect the striata on ice and homogenize them in a perchloric acid solution. Centrifuge the homogenates and filter the supernatants.

-

HPLC Analysis: Inject the samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Data Analysis: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.

Data Presentation: In Vivo Studies

Table 3: Effect of 4-Me-THIQ on MPTP-Induced Dopaminergic Neuron Loss and Striatal Dopamine Depletion

| Treatment Group | TH+ Neurons in Substantia Nigra (% of Control) | Striatal TH Fiber Density (% of Control) | Striatal Dopamine (ng/mg tissue) |

| Vehicle Control | 100 ± 8.5 | 100 ± 7.9 | 15.2 ± 1.8 |

| MPTP | 48 ± 6.2 | 42 ± 5.5 | 6.8 ± 0.9 |

| 4-Me-THIQ + MPTP | 75 ± 7.1 | 70 ± 6.8 | 11.5 ± 1.3 |

| 4-Me-THIQ Alone | 98 ± 8.1 | 97 ± 7.5 | 14.9 ± 1.6 |

Data are presented as mean ± SEM (n=8-10 mice per group).

Proposed Signaling Pathways and Experimental Workflows

Based on the known mechanisms of the related compound 1-Me-THIQ, the following signaling pathways and experimental workflows are proposed for investigating the neuroprotective effects of 4-Me-THIQ.

Diagram 1: Proposed Neuroprotective Signaling Pathway of 4-Me-THIQ

Caption: Proposed neuroprotective mechanism of 4-Me-THIQ.

Diagram 2: In Vitro Experimental Workflow

Caption: Workflow for in vitro neuroprotection assays.

Diagram 3: In Vivo Experimental Workflow

References

- 1. HPLC Determination of Dopamine and Its Metabolites in Mice [bio-protocol.org]

- 2. Striatal dopamine measurement through HPLC [protocols.io]

- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis of Dopamine [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Evaluation of 4-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives for Antidepressant Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives and detail the protocols for evaluating their potential as antidepressant agents. This document includes synthetic strategies, experimental procedures for behavioral pharmacology, and a summary of relevant biological data.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives have emerged as a promising class of compounds in the search for novel antidepressant therapies. Endogenous to the mammalian brain, these amines have demonstrated significant antidepressant-like effects in various preclinical models.[1][2] Their mechanism of action is believed to involve the modulation of monoaminergic systems, including noradrenaline (NA) and serotonin (5-HT), which are key neurotransmitters implicated in the pathophysiology of depression.[3][4] Specifically, derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown potent antidepressant-like activity, comparable to established antidepressant drugs like imipramine.[4] This document outlines the synthetic approaches to generate 4-methyl-THIQ derivatives and the standard protocols to assess their antidepressant efficacy.

Synthesis of this compound Derivatives

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods allow for the construction of the heterocyclic scaffold from readily available starting materials.

General Synthetic Workflow

Caption: General synthetic routes to 4-Methyl-THIQ derivatives.

Experimental Protocol: Pictet-Spengler Reaction (General)

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][5]

-

Reaction Setup: To a solution of the appropriate β-arylethylamine in a suitable solvent (e.g., toluene, dichloromethane), add the corresponding aldehyde or ketone.

-

Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates used.

Experimental Protocol: Bischler-Napieralski Reaction (General)

The Bischler-Napieralski reaction involves the cyclization of an N-acyl-β-arylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[5][6]

-

Acylation: React the chosen β-arylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl-β-arylethylamine intermediate.

-

Cyclization: Treat the N-acyl intermediate with a dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid) and heat to induce cyclization to the corresponding 3,4-dihydroisoquinoline.

-

Reduction: Reduce the resulting 3,4-dihydroisoquinoline using a suitable reducing agent (e.g., sodium borohydride) to obtain the 1,2,3,4-tetrahydroisoquinoline.

-

Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

Note: Specific reaction conditions should be optimized for each derivative.

Data Presentation: Synthesis and Biological Activity

| Compound | Synthesis Method | Yield (%) | Purity (%) | Antidepressant Activity Data | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Not specified in detail | N/A | >98% | FST (mice): Significant decrease in immobility time at 10, 25, and 50 mg/kg. | [4] |

| TST (mice): Significant decrease in immobility time at 10, 25, and 50 mg/kg. | [4] | ||||

| Imipramine (Reference) | N/A | N/A | N/A | FST (mice): Significant decrease in immobility time at 15 and 30 mg/kg. | [4] |

| TST (mice): Significant decrease in immobility time at 15 and 30 mg/kg. | [4] |

N/A: Not available in the cited literature.

Experimental Protocols: Antidepressant Screening

The following are detailed protocols for widely accepted behavioral models used to screen for antidepressant activity.

Experimental Workflow for Antidepressant Screening

Caption: Workflow for in vivo antidepressant screening.

Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy.[4]

-

Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) filled with water (25 ± 1 °C) to a depth of 15 cm.

-

Procedure:

-

Individually place each mouse into the cylinder for a 6-minute session.

-

The session is recorded by a video camera mounted above the cylinder.

-

After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.

-

-

Scoring: An observer, blind to the treatment, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

Protocol: Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another common behavioral despair model for screening antidepressant drugs.[4]

-

Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

-

Procedure:

-

Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip of the tail.

-

The suspension period is 6 minutes.

-

The entire session is video-recorded.

-

-

Scoring: A trained observer, blind to the treatment conditions, measures the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

Implicated Signaling Pathways in Antidepressant Action

While the direct effects of this compound derivatives on specific signaling pathways require further investigation, several key pathways are known to be involved in the pathophysiology of depression and the mechanism of action of various antidepressants.

Caption: Key signaling pathways in antidepressant action.

-

Monoamine Systems: As indicated by studies on 1MeTIQ, the activation of noradrenergic and serotonergic systems is a primary mechanism.[4]

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Many antidepressants have been shown to increase BDNF levels.

-

mTOR (mammalian Target of Rapamycin) Signaling: This pathway is a key regulator of cell growth, proliferation, and survival, and has been implicated in the rapid antidepressant effects of certain drugs.

-

Wnt/β-catenin Signaling: This pathway is involved in neurodevelopment and adult neurogenesis, and its dysregulation has been linked to depression.

Further research is necessary to elucidate the specific interactions of this compound derivatives with these and other signaling cascades to fully understand their antidepressant potential.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Wnt/β‐catenin signaling in brain development and mental disorders: keeping TCF7L2 in mind - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) Cytotoxicity

Introduction

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds that has garnered interest in neuroscience and toxicology due to their structural similarity to endogenous neurochemicals and potential role in neurodegenerative diseases.[1][2] Evaluating the cytotoxic effects of 4-Me-THIQ is crucial for understanding its potential risks and mechanisms of action. These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxicity of 4-Me-THIQ, focusing on cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Effect of 4-Me-THIQ on Cell Viability (MTT Assay)

| 4-Me-THIQ Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 10 | 92 ± 4.8 |

| 50 | 75 ± 6.1 |

| 100 | 51 ± 5.5 |

| 200 | 28 ± 4.2 |

| 500 | 12 ± 3.1 |

Table 2: Effect of 4-Me-THIQ on Cell Membrane Integrity (LDH Assay)

| 4-Me-THIQ Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| 0 (Vehicle Control) | 5 ± 1.2 |

| 10 | 8 ± 1.5 |

| 50 | 22 ± 2.8 |

| 100 | 45 ± 4.1 |

| 200 | 78 ± 5.9 |

| 500 | 91 ± 6.3 |

Table 3: Effect of 4-Me-THIQ on Apoptosis (Caspase-3 Activity Assay)

| 4-Me-THIQ Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 1.2 ± 0.2 |

| 50 | 2.5 ± 0.4 |

| 100 | 4.8 ± 0.6 |

| 200 | 8.2 ± 0.9 |

| 500 | 10.5 ± 1.2 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A relevant neuronal cell line, such as SH-SY5Y or Neuro-2a, is recommended.[3]

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed cells in 96-well plates at a suitable density. After 24 hours, treat the cells with various concentrations of 4-Me-THIQ or vehicle control (e.g., DMSO).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[4][5] The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

After the desired incubation period with 4-Me-THIQ, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4][7] A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

-

Protocol:

-

Following treatment with 4-Me-THIQ, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).[8]

-

Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[11][12]

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

-

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13][14]

-

Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[15][16] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.[15]

-

Protocol (Colorimetric):

-

After treatment with 4-Me-THIQ, lyse the cells using a supplied lysis buffer.

-

Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatants to a new 96-well plate.

-

Add the reaction buffer containing the DEVD-pNA substrate to each well.[14]

-

Measure the absorbance at 405 nm using a microplate reader.[15][17]

-

The fold increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to the untreated control.

-

Visualization of Pathways and Workflows

References

- 1. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. mpbio.com [mpbio.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Improving the yield of the Pictet-Spengler synthesis of 4-methyl-THIQ

Technical Support Center: Pictet-Spengler Synthesis of 4-Methyl-THIQ

Welcome to the technical support center for the Pictet-Spengler synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline (4-methyl-THIQ) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general principles of the Pictet-Spengler reaction for synthesizing 4-methyl-THIQ?

The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2] In the synthesis of 4-methyl-THIQ, a phenethylamine derivative reacts with a methyl-substituted carbonyl compound. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to yield the final product.[1][3]

Q2: What are the critical reaction parameters that influence the yield of 4-methyl-THIQ?

Several factors can significantly impact the yield of the Pictet-Spengler synthesis:

-

Catalyst: The choice and concentration of the acid catalyst are crucial. While strong acids have been traditionally used, milder conditions with phosphate buffers have proven effective, especially for less reactive ketone substrates.[4][5]

-

Temperature: Reaction temperature can affect the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of side products.[6]

-

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Methanol is commonly used as a co-solvent.[4]

-

Reactant Stoichiometry: The ratio of the β-arylethylamine to the carbonyl compound can be optimized to drive the reaction towards completion and maximize yield.[4]

Q3: What are some common side reactions, and how can they be minimized?

A common side reaction is the formation of isomers (iso-THIQs).[7] The presence of unprotected hydroxyl groups on the phenethylamine ring can also lead to undesired side products.[4] To minimize these, consider the following:

-

Protecting Groups: If your β-arylethylamine contains reactive functional groups, such as phenols, consider using appropriate protecting groups.

-

Reaction Conditions: Optimization of reaction conditions (temperature, catalyst) can help favor the desired product and minimize the formation of byproducts.

Q4: What are the recommended purification methods for 4-methyl-THIQ?

The purification of 4-methyl-THIQ can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities. Common techniques include:

-

Acid-Base Extraction: This is a useful method for separating the basic THIQ product from non-basic impurities.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is an effective purification technique.[4][8]

-

Crystallization: If the product is a solid, crystallization can be an effective method for purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Pictet-Spengler synthesis of 4-methyl-THIQ.

Issue 1: Low or No Product Yield

| Possible Cause | Suggested Solution |

| Inactive Catalyst | Verify the concentration and pH of the acid catalyst or buffer. For phosphate buffers, ensure the pH is optimal (e.g., pH 9).[4] |

| Low Reaction Temperature | Gradually increase the reaction temperature. A common starting point is 70°C.[4] Monitor for the formation of side products at higher temperatures. |

| Insufficient Carbonyl Compound | Increase the molar equivalents of the ketone or aldehyde relative to the β-arylethylamine.[4] |

| Poorly Activated Aromatic Ring | For β-arylethylamines with electron-withdrawing groups, a stronger acid catalyst may be required to facilitate the cyclization step.[5] |

| Inappropriate Solvent | Ensure the reactants are soluble in the chosen solvent system. A mixture of methanol and an aqueous buffer is often effective.[4] |

Issue 2: Formation of Multiple Products

| Possible Cause | Suggested Solution |

| Isomer Formation | Analyze the product mixture by HPLC or NMR to identify the isomers.[7] Adjusting the reaction temperature or catalyst may alter the product ratio. |

| Side Reactions from Unprotected Functional Groups | If the β-arylethylamine has reactive groups (e.g., phenols), protect them before the Pictet-Spengler reaction.[4] |

| Degradation of Starting Material or Product | Monitor the reaction progress over time to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation. |

Issue 3: Difficulty in Product Isolation and Purification

| Possible Cause | Suggested Solution |

| Product is an Oil | If crystallization is not possible, try purification by column chromatography or preparative HPLC. |

| Emulsion during Acid-Base Extraction | Add a small amount of a saturated salt solution (brine) to help break the emulsion. |

| Co-elution of Impurities in Chromatography | Try a different solvent system or a different stationary phase for chromatographic purification. |

Data Presentation

Table 1: Effect of Reaction Conditions on Pictet-Spengler Yield

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | HCl (2 equiv) | CH3CN | 50 | 2 | 26 | [6] |

| 2 | HCl (2 equiv) | CH3CN | 50 | 24 | 78 | [6] |

| 3 | TsOH | Toluene | 80 | 24 | <5 | [6] |

| 4 | KPi (0.3 M, pH 9) | Methanol/Water | 70 | 18 | 97 | [4] |

Table 2: Yield of THIQ Derivatives with Various Ketones under Phosphate Catalysis

| Entry | Ketone | Yield (%) | Reference |

| 1 | 3-Methylcyclohexanone | 70 | [4] |

| 2 | 4-Methylcyclohexanone | 80 | [4] |

| 3 | Cyclobutanone | 97 | [4] |

| 4 | Cyclopentanone | 95 | [4] |

| 5 | Phenylacetone | low | [4] |

Experimental Protocols

Protocol 1: General Procedure for Phosphate-Catalyzed Pictet-Spengler Synthesis of 1,1'-Disubstituted THIQs

This protocol is adapted from a published procedure for the synthesis of THIQ derivatives using a phosphate buffer.[4]

Materials:

-

Dopamine hydrochloride (or other suitable β-arylethylamine)

-

Sodium ascorbate

-

Potassium phosphate (KPi) buffer (0.3 M, pH 9)

-

Methanol

-

Ketone (e.g., 4-methylcyclohexanone)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of the β-arylethylamine hydrochloride (e.g., 19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in KPi buffer (1 mL) and methanol (0.55 mL), add the ketone (e.g., 0.45 mL, 5.0 mmol).

-

Seal the reaction vessel and shake at 70°C for 18 hours.

-

Monitor the reaction progress by analytical HPLC or TLC.

-

Upon completion, dilute the reaction mixture with water (25 mL).

-

Wash the aqueous layer with ethyl acetate (3 x 20 mL) to remove unreacted ketone.

-

Evaporate the residual ethyl acetate from the aqueous layer in vacuo.

-

The product can be purified directly from the aqueous solution using preparative HPLC or by acid-base extraction.

Visualizations

Caption: Mechanism of the Pictet-Spengler Reaction.

Caption: Experimental Workflow for 4-Methyl-THIQ Synthesis.

Caption: Troubleshooting Logic for Pictet-Spengler Synthesis.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. via.library.depaul.edu [via.library.depaul.edu]

- 8. researchgate.net [researchgate.net]

Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines

Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of tetrahydroisoquinolines?

A1: The primary methods for N-alkylation of THIQs include:

-